Cas no 2097929-08-1 (N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide)

N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide is a specialized methanesulfonamide derivative featuring a dimethoxy-substituted propyl backbone. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmacologically active molecules. The presence of both methoxy and methanesulfonamide functional groups enhances its reactivity and versatility in nucleophilic substitution and condensation reactions. Its structural rigidity, imparted by the branched alkyl chain, may contribute to improved stability in synthetic applications. The compound's solubility in common organic solvents facilitates its use in multi-step synthesis, while its well-defined molecular structure allows for precise modification in targeted chemical transformations.
N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide structure
2097929-08-1 structure
Product Name:N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide
CAS No:2097929-08-1
MF:C7H17NO4S
MW:211.279181241989
CID:5806625
PubChem ID:126850786
Update Time:2025-06-26

N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide
    • AKOS040698872
    • 2097929-08-1
    • F6507-5403
    • Inchi: 1S/C7H17NO4S/c1-7(12-3,6-11-2)5-8-13(4,9)10/h8H,5-6H2,1-4H3
    • InChI Key: RFHGNMPYYYWMRB-UHFFFAOYSA-N
    • SMILES: S(C)(NCC(C)(COC)OC)(=O)=O

Computed Properties

  • Exact Mass: 211.08782920g/mol
  • Monoisotopic Mass: 211.08782920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 73Ų

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Additional information on N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide

N-(2,3-Dimethoxy-2-Methylpropyl)Methanesulfonamide: A Comprehensive Overview

N-(2,3-Dimethoxy-2-Methylpropyl)Methanesulfonamide, with the CAS number 2097929-08-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methanesulfonamide group with a substituted propyl chain. The presence of multiple methoxy groups in the molecule introduces interesting electronic and steric effects, making it a valuable substrate for various chemical reactions and biological studies.

The synthesis of N-(2,3-Dimethoxy-2-Methylpropyl)Methanesulfonamide involves a series of well-established organic reactions. The starting material is typically a substituted amine, which undergoes alkylation or acylation to introduce the methanesulfonamide group. The methoxy groups are introduced through either protection or direct substitution reactions, depending on the specific synthetic pathway. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.

One of the most notable applications of N-(2,3-Dimethoxy-2-Methylpropyl)Methanesulfonamide is in the field of drug discovery. Its structure makes it an ideal candidate for exploring bioisosterism and pharmacophore modeling. Researchers have utilized this compound as a lead molecule in the development of potential therapeutic agents targeting various disease states, including cancer and inflammatory disorders. For instance, recent studies have demonstrated its ability to modulate key enzymes involved in cellular signaling pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its pharmacological applications, N-(2,3-Dimethoxy-2-Methylpropyl)Methanesulfonamide has found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Recent research has explored its role as a dopant in polymer-based semiconductors, where it enhances charge transport properties without significantly compromising device stability.

The structural versatility of N-(2,3-Dimethoxy-2-Methylpropyl)Methanesulfonamide also lends itself to applications in catalysis. By modifying the substituents on the propyl chain, researchers have developed catalysts with enhanced activity and selectivity in various organic transformations. For example, recent studies have shown that this compound can act as a ligand in transition metal-catalyzed cross-coupling reactions, facilitating the synthesis of complex organic molecules with high efficiency.

From an environmental perspective, the biodegradability and toxicity profiles of N-(2,3-Dimethoxy-2-Methylpropyl)Methanesulfonamide are areas of active research. Initial studies suggest that it exhibits moderate biodegradability under aerobic conditions, though further investigations are needed to assess its long-term environmental impact. Regulatory agencies are increasingly focusing on such compounds to ensure their safe use and disposal.

In conclusion, N-(2,3-Dimethoxy-2-Methylpropyl)Methanesulfonamide (CAS No: 2097929-08-1) is a multifaceted compound with applications spanning drug discovery, materials science, and catalysis. Its unique structure and reactivity continue to inspire innovative research directions, making it a subject of considerable interest for both academic and industrial chemists.

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